molecular formula C17H14ClN5 B1150382 ALK5 Inhibitor II (hydrochloride)

ALK5 Inhibitor II (hydrochloride)

Cat. No.: B1150382
M. Wt: 323.8 g/mol
InChI Key: ZKLHJSQURWMEIX-UHFFFAOYSA-N
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Description

ALK5 Inhibitor II (hydrochloride) is a potent and selective inhibitor of the transforming growth factor-beta type I receptor kinase (ALK5). This compound is known for its ability to inhibit the phosphorylation of ALK5, which plays a crucial role in the transforming growth factor-beta signaling pathway. The transforming growth factor-beta family of cytokines signals via serine/threonine kinase transmembrane type I and type II receptors, and ALK5 Inhibitor II is particularly effective in blocking these signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALK5 Inhibitor II (hydrochloride) involves several steps, starting with the preparation of the core structure, 1,5-naphthyridineThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of ALK5 Inhibitor II (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: ALK5 Inhibitor II (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrazole and naphthyridine rings. These reactions are often facilitated by nucleophilic or electrophilic reagents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of ALK5 Inhibitor II, which can be further analyzed for their biological activity and potential therapeutic applications .

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine;hydrochloride

InChI

InChI=1S/C17H13N5.ClH/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14;/h2-10H,1H3,(H,19,22);1H

InChI Key

ZKLHJSQURWMEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4.Cl

Appearance

Assay:≥98%A crystalline solid

Synonyms

2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, monohydrochloride

Origin of Product

United States

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